7-Deazanebularin

Description

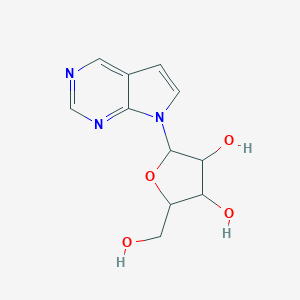

7-Deazanebularin is a purine nucleoside analogue characterized by the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom (7-deaza modification) . First studied in the 1970s, it exhibits cytotoxic properties by integrating into cellular and viral nucleic acids after phosphorylation . Its metabolic pathway involves rapid conversion into nucleotide pools, where it substitutes for adenine or guanine in DNA and RNA, particularly at the 3' termini of tRNA molecules . Additionally, this compound serves as a fluorescent coenzyme analogue in diphosphopyridine nucleotide (DPN+) systems, enabling unique biochemical studies .

Properties

CAS No. |

16754-83-9 |

|---|---|

Molecular Formula |

C11H13N3O4 |

Molecular Weight |

251.24 g/mol |

IUPAC Name |

2-(hydroxymethyl)-5-pyrrolo[2,3-d]pyrimidin-7-yloxolane-3,4-diol |

InChI |

InChI=1S/C11H13N3O4/c15-4-7-8(16)9(17)11(18-7)14-2-1-6-3-12-5-13-10(6)14/h1-3,5,7-9,11,15-17H,4H2 |

InChI Key |

AAVNIPCGOZFQJG-UHFFFAOYSA-N |

SMILES |

C1=CN(C2=NC=NC=C21)C3C(C(C(O3)CO)O)O |

Isomeric SMILES |

C1=CN(C2=NC=NC=C21)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=CN(C2=NC=NC=C21)C3C(C(C(O3)CO)O)O |

Synonyms |

7 deazanebularin 7-beta-D-ribofuranosyl-7H-pyrrolo-(2,3-d)pyrimidine 7-deazanebularin pyrrolo(4,3-d)-pyrimidine-3-beta-D ribofuranoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 7-deazanebularin lies in its 7-deaza-purine core, distinguishing it from other nucleoside analogues (Table 1).

Table 1: Structural Features of this compound and Related Compounds

| Compound | Core Structure | Key Modifications | Functional Groups |

|---|---|---|---|

| This compound | Purine nucleoside | 7-deaza modification | 6-amino group, ribose sugar |

| Formycin | Purine nucleoside | 7-aza modification | Formycin-specific ring |

| 2-Aminopurine Riboside | Purine nucleoside | 2-amino substitution | Ribose sugar, 2-aminopurine |

| 7-Deazaxanthine | Xanthine derivative | 7-deaza modification, xanthine base | 2,6-dioxo groups |

- Formycin : Shares a nitrogen-atom substitution (7-aza) but lacks the 7-deaza carbon, altering base-pairing behavior .

- 2-Aminopurine Riboside: Retains the purine nitrogen scaffold but introduces a fluorescent 2-amino group, enhancing UV absorbance .

- 7-Deazaxanthine : A base-only derivative with xanthine’s dioxo structure, primarily targeting enzymes like xanthine oxidase .

Biochemical Activities

Coenzyme Function: this compound, formycin, and 2-aminopurine riboside replace adenosine in DPN+ analogues, exhibiting fluorescence and coenzyme activity. All three show 20–150% efficiency relative to native DPN+ in dehydrogenase assays .

Coding Ambiguity: In ribosomal systems, this compound mimics adenine and guanine during tRNA binding but exclusively replaces adenine in amino acid incorporation.

Table 2: Biochemical Activity Profiles

Pharmacological Effects

Cytotoxicity and Antiviral Activity: this compound inhibits cellular and viral nucleic acid synthesis at low concentrations (µM range), outperforming 7-deazaxanthine derivatives, which primarily target metabolic enzymes like xanthine oxidase .

Table 3: Pharmacological Effects

Metabolic Incorporation

Unlike 7-deaza-dGTP (a DNA-specific analogue), this compound integrates into both DNA and RNA, with preferential accumulation in tRNA . Formycin and 2-aminopurine riboside are less efficiently incorporated, limiting their therapeutic utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.